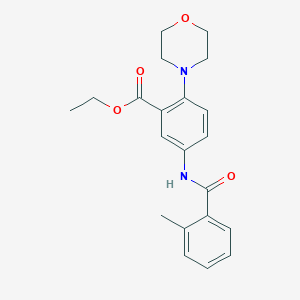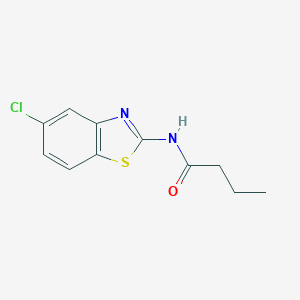![molecular formula C22H17ClN2O3S B244174 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244174.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Métodos De Preparación
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the benzoxazole derivative with 4-chlorothiophenol in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Análisis De Reacciones Químicas
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form corresponding derivatives.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity, while the thioether and acetamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other benzoxazole derivatives, such as:
N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-2-[(4-chlorophenyl)thio]acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide: The presence of a methyl group instead of a chloro group can influence the compound’s biological activity and binding properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C22H17ClN2O3S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-19-11-6-14(22-25-17-4-2-3-5-20(17)28-22)12-18(19)24-21(26)13-29-16-9-7-15(23)8-10-16/h2-12H,13H2,1H3,(H,24,26) |
Clave InChI |
DGJWHEJALLXRRL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide](/img/structure/B244092.png)
![N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B244095.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)
![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)



